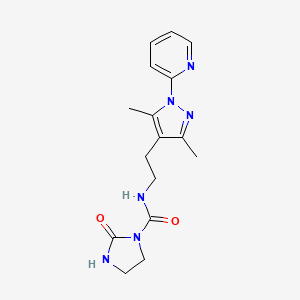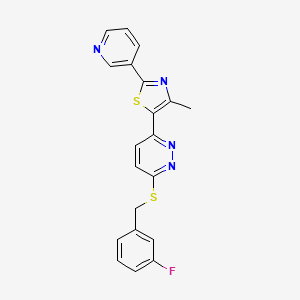
1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoxaline-based propanone derivative . It is also known as 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular formula of this compound isC20H18N4O2. The exact molecular structure is not provided in the search results. For a detailed molecular structure, a specialized chemical database or software would be needed. Chemical Reactions Analysis
The compound has been tested as an inhibitor of mild steel corrosion in hydrochloric acid . Both this compound and another similar compound were found to retard the corrosion rate of mild steel . They exhibited mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study elaborates on the synthesis of quinoxaline derivatives, including compounds similar to 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one, demonstrating significant antimicrobial activity. These compounds were tested against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Penicillium citrinum and Aspergillus niger, showing notable efficacy. Particularly, compounds within this series exhibited higher antifungal activity compared to the standard drug ketoconazole against P. citrinum, indicating their potential as potent antimicrobial agents (Kumar et al., 2014).
Corrosion Inhibition
This compound has also been investigated for its role as a corrosion inhibitor, particularly in protecting mild steel in hydrochloric acid. The research demonstrates that similar quinoxaline-based propanones exhibit mixed-type inhibitive action, suggesting their application in reducing the corrosion rate of metals. The study highlighted the formation of a pseudo-capacitive film on the metal surface, implying chemisorption as a key mechanism of action. These findings open avenues for the use of such compounds in industrial applications to enhance the longevity of metal structures and components (Olasunkanmi & Ebenso, 2019).
Chemical Synthesis and Other Applications
In addition to antimicrobial and corrosion inhibition properties, compounds with a similar structure have been utilized in various chemical syntheses and biological investigations. For instance, studies on the synthesis of pyrazole-appended quinolinyl chalcones indicate the versatility of such compounds in producing materials with promising anti-microbial properties and potential anti-oxidant activities. This showcases the broad applicability of these compounds in developing new pharmaceuticals and materials with enhanced biological activities (Prasath et al., 2015).
Wirkmechanismus
The mechanism of action of this compound in corrosion inhibition involves the formation of a pseudo-capacitive film on the mild steel surface in hydrochloric acid . This film is formed by the adsorbed molecules of the compound . Quantum chemical calculations suggest that the higher corrosion inhibition efficiency of this compound compared to a similar compound is due to its higher electron donating tendency .
Eigenschaften
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)22(27)26-21(16-7-8-18-20(12-16)24-10-9-23-18)13-19(25-26)15-5-4-6-17(11-15)28-3/h4-12,14,21H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZHWPPTWQLQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2733120.png)
![N-(4-butylphenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2733122.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride](/img/structure/B2733125.png)
![5-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2733126.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2733132.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2733135.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2733136.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2733140.png)
![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)
